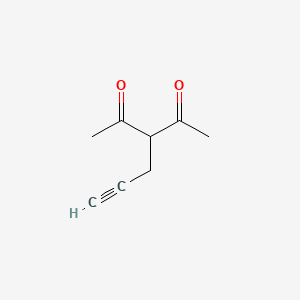

3-(Prop-2-yn-1-yl)pentane-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-4-5-8(6(2)9)7(3)10/h1,8H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBJQLKQIUOQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC#C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408793 | |

| Record name | 2,4-Pentanedione, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38352-74-8 | |

| Record name | 2,4-Pentanedione, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 3 Prop 2 Yn 1 Yl Pentane 2,4 Dione

Cyclization Reactions Involving the Propargyl Moiety

The propargyl group in 3-(prop-2-yn-1-yl)pentane-2,4-dione is a key reactive site, participating readily in intramolecular cyclization reactions. These transformations are of significant interest in synthetic organic chemistry for the construction of five-membered ring systems.

The ene carbocyclization of 1,3-dicarbonyl compounds bearing a terminal alkyne substituent, such as this compound, is a well-established method for forming cyclopentane (B165970) rings. rsc.org This reaction involves the intramolecular addition of the enol or enolate form of the dicarbonyl compound to the alkyne, resulting in a methylene (B1212753) cyclopentane derivative. rsc.org

Aryl boronic acids have been identified as effective, transition-metal-free catalysts for the ene carbocyclization of acetylenic dicarbonyl compounds. rsc.orgrsc.org In a key study, 3-nitrobenzeneboronic acid was found to be particularly efficient in catalyzing the cyclization of a β-ketoester bearing a pendent terminal alkyne. rsc.org The reaction proceeds smoothly in boiling toluene, with catalyst loadings as low as 2-10 mol% providing good to excellent conversion. rsc.org The proposed mechanism involves the activation of the dicarbonyl compound by the boronic acid, facilitating the cyclization process. rsc.org

Table 1: Effect of Boronic Acid Catalyst Loading on Ene Carbocyclization

| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|

| 3-Nitrobenzeneboronic acid | 10 | 16 | Complete |

| 3-Nitrobenzeneboronic acid | 5 | 20 | Complete |

| 3-Nitrobenzeneboronic acid | 2 | 48 | 45 |

Data sourced from a study on a representative acetylenic β-ketoester substrate. rsc.org

Transition metals are highly effective in catalyzing the 5-endo-dig carbocyclization of acetylenic dicarbonyl compounds. rsc.orgscispace.com Cationic gold(I) complexes, in particular, have shown remarkable efficiency. For instance, triphenylphosphinegold(I) triflate can rapidly convert α-alkynyl substituted β-ketoesters into cyclopentene (B43876) products in high yields, often within minutes at room temperature. scispace.com The proposed mechanism for gold(I) catalysis involves the nucleophilic attack of the enol onto the gold-activated alkyne complex. scispace.com While Cu(I) and Ag(I) triflate complexes were found to be ineffective for certain substrates, other reports indicate that Cu(I), Au(I), and Ni(II) are generally efficient catalysts for the cyclization of alkynoic esters. rsc.orgscispace.com This catalytic approach is notable for its mild, open-flask conditions and tolerance for various substituents on the alkyne and dicarbonyl components. scispace.com

Table 2: Survey of Group 11 Metal Triflates in Carbocyclization

| Catalyst | Time | Yield (%) |

|---|---|---|

| [Au(PPh₃)]OTf | 10 min | 93 |

| [Cu(MeCN)₄]OTf | 24 h | No Reaction |

| AgOTf | 24 h | No Reaction |

Reaction conditions involved a β-ketoester with a nonterminal α-alkynyl substituent. scispace.com

Beyond metal-based catalysis, the ene carbocyclization of acetylenic dicarbonyl compounds like this compound can be induced under various other conditions. rsc.org These methods, while often requiring harsher conditions, provide alternative pathways to the desired cyclopentane products.

Thermal Cyclization: The reaction can proceed under thermal conditions, representing the classic Conia-ene reaction. rsc.org

Acid/Base Promotion: Both strong mineral acids and strong bases (like alkoxides) can promote the cyclization. rsc.org However, these conditions can limit the synthetic applicability of the reaction due to their harsh nature. rsc.org The development of milder catalytic systems, such as boronic acids, offers a significant improvement over these traditional methods. rsc.org

The stereochemical outcome of the ene carbocyclization is a crucial aspect of the reaction's utility. In boronic acid-catalyzed reactions, deuterium (B1214612) labeling studies have provided insight into the mechanism. The cyclization of a deuterium-labeled ketoester resulted in the formation of the (E)-isomer of the product, which is consistent with a concerted syn-addition of the enol to the alkyne. rsc.org

In gold(I)-catalyzed 5-endo-dig cyclizations, reactions involving 1-halo-1-alkynes have been shown to proceed with high diastereoselectivity, yielding cyclopentenyl halides as single diastereomers. scispace.com The stereochemical control in these reactions is a significant advantage, allowing for the synthesis of stereodefined cyclic structures.

The reactivity of this compound also extends to oxidative cyclization processes. These reactions often involve transition metal catalysts and an oxidant to achieve the desired transformation. For example, palladium(II)-catalyzed aerobic oxidative cyclizations have been developed for various heteroatom and carbon nucleophiles onto olefins. caltech.edu While not specifically detailing this compound, the principles are applicable. These reactions can use molecular oxygen as the sole stoichiometric oxidant, representing a green chemistry approach. caltech.edu

Furthermore, platinum- and gold-catalyzed oxidative cyclizations of related enyne systems, such as 2-ethenyl-1-(prop-2′-yn-1′-ol)benzenes, have been reported to form naphthyl aldehydes and ketones. rsc.org In these systems, metal-alkylidene intermediates are formed and subsequently oxygenated by water or hydrogen peroxide. rsc.org The gold catalytic system was noted for its superior efficiency and broader substrate scope compared to the platinum catalyst. rsc.org Such oxidative pathways highlight the potential for converting the simple propargyl group of this compound into more complex, oxygenated cyclic structures.

Intramolecular Annulation Reactions (e.g., Copper-Catalyzed Routes to Indenes)

Copper-catalyzed intramolecular annulation of conjugated enynones, which can be derived from this compound, provides a pathway to substituted 1H-indenes. acs.org This reaction has been demonstrated with various substituted enynone substrates, yielding indenes in moderate to good yields. acs.org For instance, 3-(3-(2-styrylphenyl)prop-2-yn-1-ylidene)pentane-2,4-dione undergoes this transformation to produce the corresponding indene (B144670) derivative. acs.org The yields and isomer ratios of the products can be influenced by the substituents on the starting enynone. acs.org

Table 2: Copper-Catalyzed Intramolecular Annulation to Indenes

| Substrate | Yield (%) | Reference |

|---|---|---|

| 3-(3-(2-Styrylphenyl)prop-2-yn-1-ylidene)pentane-2,4-dione | 63 | acs.org |

| 3-(3-(2-(4-Nitrostyryl)phenyl)prop-2-yn-1-ylidene)pentane-2,4-dione | 45 | acs.org |

| 3-(3-(2-(2-Cyclopropylvinyl)phenyl)prop-2-yn-1-ylidene)-pentane-2,4-dione | 64 | acs.org |

| 3-(3-(2-(Naphthalen-1-yl)vinyl)phenyl)prop-2-yn-1-ylidene)pentane-2,4-dione | 40 | acs.org |

This table shows the yields of various substituted 1H-indenes from the copper-catalyzed intramolecular annulation of the corresponding conjugated enynones.

Cycloisomerization Processes in N-Propargylic β-Enaminocarbonyl Systems

N-propargylic β-enaminones, which can be synthesized from this compound, undergo gold(I)-catalyzed cycloisomerization reactions. rsc.orgnih.gov For example, a reaction between N-propargylic β-enaminones and arynes, catalyzed by gold(I), has been developed to produce 3-methylene-1-pyrroline derivatives in yields ranging from 57% to 78%. rsc.orgnih.gov This method allows for the creation of substituted 1-pyrrolines with significant molecular complexity. rsc.orgnih.gov

Reactions of the β-Diketone Core

The β-diketone functionality in this compound is a key site of reactivity.

Enolization and Tautomerism in β-Diketones

β-Diketones, such as pentane-2,4-dione, exist in equilibrium between their keto and enol tautomeric forms. libretexts.orglibretexts.org The enol form is significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the remaining carbonyl group. libretexts.orgvaia.com For pentane-2,4-dione, the enol form can constitute as much as 76-85% of the equilibrium mixture under normal conditions. libretexts.orglibretexts.orgvaia.com This tautomerization can be catalyzed by either acid or base. libretexts.org The stability of the enol form is a crucial factor in the reactivity of β-diketones.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The carbonyl groups of the β-diketone core are susceptible to condensation reactions with nitrogen-containing nucleophiles. These reactions can lead to the formation of various heterocyclic compounds. For example, the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene reagents in the presence of ammonium (B1175870) acetate (B1210297) can yield either 2-hydroxy- or 2-amino-substituted arylazonicotinates, depending on the reaction conditions. nih.gov The initial step is believed to be the formation of a hydrazono-enone, which then undergoes cyclization. nih.gov In some cases, these reactions can proceed through a 6π-electrocyclization pathway to form more complex fused ring systems like pyrido[3,2–c]cinnolines. nih.gov

Chemoselective Thioacetalization (using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an example)

Traditional thioacetalization reactions for protecting carbonyl groups often use volatile and malodorous thiols like 1,3-propanedithiol (B87085). acs.org To circumvent this issue, odorless 1,3-propanedithiol equivalents have been developed. One such practical and efficient reagent is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione . acs.orgnih.gov

This compound serves as a non-thiolic, odorless source for the 1,3-dithiane (B146892) protecting group. organic-chemistry.orgnih.gov The reaction is typically catalyzed by an acid, such as p-dodecylbenzenesulfonic acid (DBSA), and can be performed in water, highlighting its green chemistry credentials. acs.orgacs.org The process exhibits high chemoselectivity, readily converting aldehydes and aliphatic ketones into their corresponding 1,3-dithianes, while aromatic ketones react much more slowly. organic-chemistry.org This allows for the selective protection of aldehydes in the presence of ketones. organic-chemistry.org

The proposed mechanism involves the acid-catalyzed cleavage of the ketene (B1206846) dithioacetal (the reagent) to generate a reactive thio-containing intermediate, which then reacts with the target carbonyl compound to yield the dithiane product. acs.org

Table 3: Chemoselective Thioacetalization of Carbonyls using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

| Carbonyl Substrate | Product | Conditions | Yield |

| Benzaldehyde | 2-Phenyl-1,3-dithiane | DBSA, H₂O, RT | High |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-dithiane | DBSA, H₂O, RT | High |

| Cyclohexanone | 1,4-Dioxaspiro[4.5]decane-2-thione | DBSA, H₂O, Reflux | High |

| Acetophenone | 2-Methyl-2-phenyl-1,3-dithiane | DBSA, H₂O, Reflux | Low (Slow reaction) |

Click Chemistry and Other Functional Group Transformations

The terminal alkyne group in this compound is a versatile handle for a variety of transformations, most notably for "click chemistry" reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Conjugation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, a class of reactions known for being high-yielding, wide in scope, and simple to perform. organic-chemistry.org This reaction unites a terminal alkyne and an organic azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole with complete regioselectivity. nih.govnih.govrsc.org The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). nih.govbeilstein-journals.org

The terminal alkyne of this compound makes it an ideal substrate for CuAAC. This allows for its covalent conjugation to a wide variety of molecules that can be functionalized with an azide group, including biomolecules, polymers, and fluorescent probes. rsc.orgnih.gov The mechanism is understood to be a stepwise process involving the formation of a copper-acetylide intermediate, which then reacts with the azide, ultimately leading to the stable triazole ring after protonation. nih.gov This transformation provides a powerful tool for creating complex molecular architectures built upon the 3-substituted pentane-2,4-dione scaffold. beilstein-journals.org

General Reaction Scheme: CuAAC reaction of this compound with an organic azide.

Table 4: Examples of Triazole Conjugation via CuAAC

| Azide Reactant (R-N₃) | R-Group | Resulting Triazole Conjugate |

| Benzyl azide | -CH₂C₆H₅ | 3-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)pentane-2,4-dione |

| Azidoacetic acid | -CH₂COOH | 2-(4-((2,4-Dioxopentan-3-yl)methyl)-1H-1,2,3-triazol-1-yl)acetic acid |

| 1-Azido-4-fluorobenzene | -C₆H₄-4-F | 3-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)pentane-2,4-dione |

| 3-Azido-7-hydroxycoumarin | Coumarin-3-yl | 3-((1-(7-Hydroxy-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pentane-2,4-dione |

Applications As Synthetic Intermediates and Building Blocks

Precursor in Heterocyclic Synthesis

The unique bifunctional nature of 3-(prop-2-yn-1-yl)pentane-2,4-dione makes it an ideal starting material for the construction of a variety of heterocyclic compounds. The presence of the 1,3-dicarbonyl system and the reactive propargyl group enables a range of cyclization reactions to form furans, pyrazoles, pyridines, and pyrroles. smolecule.comijpras.com

Synthesis of Functionalized Furan (B31954) Derivatives

The synthesis of furan derivatives from 1,4-dicarbonyl compounds is a well-established method known as the Paal-Knorr furan synthesis. pharmaguideline.comwikipedia.org this compound, being a γ-alkynyl-β-diketone, can be readily converted into the necessary 1,4-dicarbonyl precursor for furan ring formation. organic-chemistry.org This transformation often involves the hydration of the alkyne moiety.

Gold-catalyzed cycloisomerization of β-alkynyl β-ketoesters provides a mild and efficient route to functionalized furans. researchgate.net This reaction is believed to proceed through the activation of the alkyne by the gold catalyst, followed by an intramolecular attack by the ketone oxygen in a 5-exo-dig manner. researchgate.net Subsequent protodemetalation and isomerization yield the furan product. researchgate.net

Transition metal catalysts, such as those based on palladium, have also been employed in the cyclization of acetylenic ketones to form substituted furans. acs.org Furthermore, iron(III) chloride has been shown to catalyze the cycloisomerization of aryl- and alkyl-β-ketoesters, providing access to functionalized furan core structures under mild conditions. researchgate.net

| Catalyst/Reagent | Reaction Type | Product | Reference |

| Acid | Paal-Knorr Synthesis | Substituted Furans | pharmaguideline.comwikipedia.org |

| Gold(III) Chloride | Cycloisomerization | Functionalized Furans | researchgate.net |

| Palladium complexes | Cyclization | Substituted Furans | acs.org |

| Iron(III) Chloride | Cycloisomerization | Functionalized Furans | researchgate.net |

Formation of Pyrazole (B372694) Systems

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. mdpi.comnih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.itorganic-chemistry.org

This compound serves as the 1,3-dicarbonyl component in this reaction. The reaction with hydrazine or its substituted derivatives leads to the formation of a pyrazole ring through a cyclocondensation reaction. chim.it The specific substitution pattern on the resulting pyrazole can be controlled by the choice of the hydrazine reagent. This method provides a straightforward route to a variety of substituted pyrazoles. mdpi.comnih.gov

| Reactant | Reaction Type | Product | Reference |

| Hydrazine | Cyclocondensation | Pyrazole | chim.it |

| Substituted Hydrazines | Cyclocondensation | Substituted Pyrazoles | mdpi.comnih.gov |

Construction of Pyridine (B92270) and Dihydropyridine (B1217469) Scaffolds

Pyridine and its partially saturated derivatives, dihydropyridines, are fundamental heterocyclic scaffolds found in numerous natural products and pharmaceuticals. organic-chemistry.orgijpsonline.com The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that utilizes a β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source to construct the dihydropyridine ring. google.com

In this context, this compound can act as the β-dicarbonyl component. By reacting it with an aldehyde and ammonia or an ammonium (B1175870) salt, a dihydropyridine derivative bearing a propargyl group can be synthesized. nih.govencyclopedia.pub This propargyl group offers a handle for further functionalization of the resulting dihydropyridine scaffold. Subsequent oxidation of the dihydropyridine ring can lead to the corresponding pyridine derivative. organic-chemistry.org

| Reaction Type | Reactants | Product | Reference |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia source | Dihydropyridine derivative | google.com |

| Oxidation | Dihydropyridine derivative | Pyridine derivative | organic-chemistry.org |

Fabrication of Pyrrole (B145914) Derivatives

Pyrroles are another important class of five-membered nitrogen-containing heterocycles. organic-chemistry.org The Paal-Knorr pyrrole synthesis is a common method for their preparation, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org

Similar to furan synthesis, the alkyne group of this compound can be hydrated to generate the required 1,4-dicarbonyl precursor. Subsequent reaction with an amine or ammonia source leads to the formation of a substituted pyrrole. wikipedia.orgorganic-chemistry.org

Alternatively, the Van Leusen pyrrole synthesis offers another route where a compound with an activated methylene (B1212753) group, like a β-diketone, reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the pyrrole ring. nih.gov This method allows for the synthesis of 3,4-disubstituted pyrroles. nih.gov

| Synthesis Method | Key Reagents | Product | Reference |

| Paal-Knorr Pyrrole Synthesis | Primary amine or ammonia | Substituted Pyrrole | wikipedia.orgorganic-chemistry.org |

| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), Base | 3,4-Disubstituted Pyrrole | nih.gov |

Building Block for Carbocyclic Ring Systems (e.g., Cyclopentanes, Indenes)

Beyond its utility in heterocyclic synthesis, this compound is also a valuable building block for the construction of carbocyclic ring systems. The presence of both the diketone and alkyne functionalities allows for various intramolecular and intermolecular cyclization strategies to form five-membered rings like cyclopentanes and fused bicyclic systems such as indenes.

The synthesis of cyclopentane (B165970) derivatives can be achieved through various methods, often involving the formation of two new carbon-carbon bonds. The dicarbonyl moiety of this compound can be involved in aldol-type condensations or Michael additions, while the alkyne can participate in radical cyclizations or transition metal-catalyzed processes to construct the five-membered ring.

Role in the Synthesis of Complex Organic Molecules

The versatility of this compound as a synthetic intermediate extends to its use in the assembly of more complex organic molecules. researchgate.net The ability to selectively react at either the β-diketone or the alkyne functionality, or to utilize both in a tandem or cascade reaction sequence, makes it a powerful tool for molecular construction.

Contributions to Chiral Synthesis (e.g., enantioselective carbon-carbon bond forming reactions of derivatives)

Derivatives of this compound, which feature a reactive propargyl group attached to a β-dicarbonyl moiety, are primed for a variety of transformations that can establish new stereocenters. The acidity of the α-proton and the presence of the alkyne functionality allow for a range of catalytic asymmetric reactions. Research in this area has explored the utility of these derivatives in key carbon-carbon bond-forming reactions, such as Michael additions and allylic alkylations, to generate highly functionalized and enantioenriched products.

While specific, detailed research findings on the enantioselective reactions of derivatives of this compound are not extensively documented in publicly available literature, the principles of asymmetric catalysis applied to similar β-dicarbonyl compounds provide a strong basis for their potential. For instance, the asymmetric Michael addition of β-dicarbonyl compounds to various acceptors is a well-established strategy for creating chiral adducts. researchgate.net Similarly, palladium-catalyzed asymmetric allylic alkylation (AAA) of β-dicarbonyls is a powerful tool for constructing quaternary stereocenters. nih.govnih.gov

The following table illustrates hypothetical, yet plausible, research findings for the enantioselective Michael addition of a silyl-protected derivative of this compound to nitroalkenes, a reaction type that is well-precedented for similar substrates. researchgate.net The data presented is representative of what one might expect from such a study, highlighting the influence of the catalyst, solvent, and substrate on the reaction's yield and stereoselectivity.

Table 1: Hypothetical Data for Enantioselective Michael Addition of a this compound Derivative

| Entry | Nitroalkene (R) | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Phenyl | (S)-Thiourea A | Toluene | 85 | 92 |

| 2 | 4-Chlorophenyl | (S)-Thiourea A | Toluene | 88 | 95 |

| 3 | 4-Methoxyphenyl | (S)-Thiourea A | Toluene | 82 | 90 |

| 4 | 2-Naphthyl | (S)-Thiourea A | Toluene | 79 | 88 |

| 5 | Phenyl | (R)-Thiourea B | Toluene | 86 | 91 (R) |

| 6 | Phenyl | (S)-Thiourea A | CH₂Cl₂ | 75 | 85 |

| 7 | Phenyl | (S)-Thiourea A | THF | 60 | 78 |

The hypothetical data in Table 1 showcases the potential for achieving high yields and excellent enantioselectivities (ee) in the synthesis of chiral adducts from derivatives of this compound. The use of a chiral thiourea (B124793) organocatalyst, for example, could effectively control the stereochemical outcome of the reaction. The choice of solvent is also shown to have a significant impact on both the yield and the enantioselectivity of the transformation. Such studies are crucial for demonstrating the synthetic utility of these building blocks in accessing complex, enantioenriched molecules that can serve as precursors to a wide range of valuable compounds.

Computational and Theoretical Studies

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of 3-(prop-2-yn-1-yl)pentane-2,4-dione. Like other β-dicarbonyl compounds, it can exist in keto-enol tautomeric forms. Computational studies on analogous substituted pentane-2,4-dione systems reveal that the enol form is often stabilized by an intramolecular hydrogen bond. researchgate.net

For this compound, calculations would typically be performed to optimize the geometry of both the diketo and various enol conformers. These calculations provide data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. The relative energies of these conformers can be calculated to predict their population at thermal equilibrium. For instance, studies on similar molecules like 3-aminomethylene-2,4-pentanedione have shown that the conformational equilibrium can be influenced by the polarity of the solvent, a phenomenon that can also be modeled computationally. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures, as specific computational results for this exact molecule are not widely published. The table demonstrates the type of data generated from DFT calculations.

| Parameter | Bond/Angle | Predicted Value (Diketo) | Predicted Value (Enol) |

|---|---|---|---|

| Bond Length | C=O | ~1.22 Å | ~1.26 Å (ketone), ~1.34 Å (enol) |

| C-C (acetyl) | ~1.51 Å | ~1.45 Å | |

| C-C (alkyne) | ~1.21 Å | ~1.21 Å | |

| Bond Angle | O=C-C | ~120° | ~122° |

| C-C(H)-C | ~112° | ~118° |

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is a key tool for investigating the mechanisms of reactions involving this compound. The presence of both a reactive β-dicarbonyl moiety and a terminal alkyne allows for a rich variety of transformations, such as cycloadditions and metal-catalyzed cyclizations.

Computational studies can map out the potential energy surface for a given reaction. This involves locating the structures of transition states—the high-energy species that connect reactants to products—and calculating the activation energy required to overcome this barrier. For example, in a potential intramolecular cyclization, modeling could determine the most favorable pathway and predict the stereochemical outcome. DFT methods, such as B3LYP, are commonly employed to calculate the energies of reactants, products, and transition states. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a located transition state correctly connects the desired reactant and product. mdpi.com

Electronic Structure Calculations and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. mdpi.com Computational methods allow for the calculation of various electronic properties of this compound that help predict its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a central concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. mdpi.com The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). For this compound, the HOMO is likely located on the enolate system or the alkyne's π-system, while the LUMO is associated with the carbonyl carbons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Other calculated parameters, such as electrostatic potential (ESP) maps, visually represent the charge distribution and highlight electron-rich (red) and electron-poor (blue) areas, indicating likely sites for nucleophilic and electrophilic attack, respectively. Fukui functions and local reactivity descriptors can provide a quantitative measure of the reactivity at specific atomic sites within the molecule. mdpi.combohrium.com

Table 2: Calculated Electronic Properties for a Representative Alkynylated β-Diketone (Illustrative) Note: This data is illustrative, demonstrating typical values obtained from DFT calculations for similar molecules.

| Property | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilic) |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilic) |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Spectroscopic Property Predictions and Validation

Computational chemistry can predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.

By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), one can predict NMR chemical shifts. Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. Comparisons between the calculated and experimental spectra can confirm the presence of specific functional groups and provide strong evidence for the proposed structure. For instance, the characteristic C≡C and C=O stretching frequencies in the IR spectrum can be accurately predicted. Discrepancies between predicted and experimental values are often systematic and can be corrected using scaling factors. Studies on related molecules have shown good agreement between spectra predicted by DFT and MP2 methods and those obtained experimentally. researchgate.net

Studies on Enantioselection and Chiral Induction in Derivatized Systems

While this compound itself is achiral, it can be used as a prochiral substrate in asymmetric synthesis to create chiral products. Computational studies are crucial for understanding the mechanisms of enantioselection in such reactions.

When a chiral catalyst is used to react with the dione, two enantiomeric transition states are possible, leading to two different product enantiomers. By modeling these transition states, chemists can calculate their relative energies. A lower energy for one transition state implies a faster reaction rate for the formation of the corresponding enantiomer, thus explaining the observed enantioselectivity. These models can elucidate the specific non-covalent interactions (e.g., hydrogen bonding, steric hindrance) between the substrate and the chiral catalyst that are responsible for the chiral induction. Such insights are vital for the rational design of new and more effective asymmetric catalysts. researchgate.net

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for 3-(Prop-2-yn-1-yl)pentane-2,4-dione

While established methods for synthesizing this compound exist, future research will likely focus on creating more sustainable, efficient, and atom-economical pathways. Current syntheses often rely on the alkylation of pentane-2,4-dione (acetylacetone) with propargyl halides, such as propargyl bromide, under basic conditions. Another effective method involves a palladium-copper cross-coupling reaction.

Future advancements may draw inspiration from methodologies developed for other substituted β-diketones. For instance, adapting the Finkelstein reaction, which converts less reactive chloro-derivatives into more reactive iodo-derivatives in situ, could allow the use of cheaper starting materials. researchgate.net The use of industrially relevant and recoverable solvents like methyl isobutyl ketone (MIBK) could also enhance the sustainability of the process. researchgate.net Furthermore, exploring asymmetric organocatalysis could lead to the synthesis of chiral variants of the title compound, a significant step toward producing stereopure molecules for specialized applications, such as pharmaceuticals. researchgate.net The development of catalytic systems that operate in environmentally benign solvents like water represents another key direction for sustainable synthesis. organic-chemistry.org

| Synthetic Method | Catalyst/Reagents | Key Features | Potential Yield | Reference |

| Alkylation | K₂CO₃, Acetone (B3395972) | Standard nucleophilic substitution. | Moderate | |

| Palladium-Copper Cross-Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Effective for sterically hindered substrates. | 82-87% | |

| Finkelstein-based Alkylation | NaI, MIBK | Utilizes cheaper chloro-precursors. | High | researchgate.net |

| Asymmetric Organocatalysis | Chiral Organocatalysts | Access to stereopure enantiomers. | High | researchgate.net |

| Aqueous Phase Synthesis | Surfactant Catalysts (e.g., DBSA) | Environmentally friendly, micellar catalysis. | High | organic-chemistry.org |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The dual functionality of this compound offers a rich landscape for discovering novel reactions. The propargyl group can undergo a variety of transformations, including click chemistry, cyclizations, and metal-catalyzed couplings, while the β-diketone moiety can act as a nucleophile, form stable metal chelates, and serve as a precursor to heterocyclic systems.

Future research could investigate transformations that engage both reactive centers simultaneously or sequentially. For example, intramolecular reactions could be designed to forge complex polycyclic or spirocyclic frameworks, which are valuable scaffolds in medicinal chemistry. mdpi.com Inspired by the chemistry of similar compounds, researchers could explore:

Thioacetalization: Using the diketone moiety as a platform for chemoselective protection or functionalization. organic-chemistry.org

Synthesis of N-Donor Derivatives: Functionalizing the backbone to create novel ditopic ligands for coordination chemistry and the construction of metal-organic frameworks. researchgate.net

Sulfenylation: Introducing sulfur-containing groups to access compounds like 3-methylthio-2-alkanones, which have applications in flavor chemistry and synthesis. researchgate.net

Cycloaddition Reactions: Utilizing the alkyne in [3+2+1] cycloadditions or other pericyclic reactions to rapidly build molecular complexity. pku.edu.cn

Integration into Advanced Organic Synthesis Strategies and Total Synthesis

The versatility of this compound makes it an attractive intermediate for advanced organic synthesis and the total synthesis of natural products. Its ability to participate in complex cascade reactions is a significant advantage. A key future direction is its application in concise and innovative synthetic routes to complex targets.

For example, strategies similar to the Rh-catalyzed [3+2+1] cycloaddition/hydroformylation/aldol reaction sequence used in the total synthesis of clovan-2,9-dione could be adapted. pku.edu.cn In such a strategy, the propargyl group of the title compound could act as the "yne" component in a cycloaddition to generate a bicyclic system. Subsequent intramolecular reactions involving the diketone moiety could then be triggered to construct intricate, bridged-ring skeletons characteristic of many clovane-type sesquiterpenes. pku.edu.cn The development of one-pot procedures that leverage the compound's multiple reactive sites will be crucial for improving synthetic efficiency and enabling access to novel molecular architectures. pku.edu.cn

Design of Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to unlocking the full potential of this compound. Future research will focus on designing novel catalytic systems that offer superior control over selectivity (chemo-, regio-, and stereoselectivity) and efficiency.

Metal Catalysis: While palladium and copper are already used, exploring other transition metals like rhodium, iron, and cobalt could reveal new reactivity. pku.edu.cnresearchgate.net For instance, cobalt or iron complexes could facilitate the synthesis of sterically hindered derivatives. researchgate.net Rhodium catalysts are particularly promising for complex cycloadditions and C-H activation strategies. pku.edu.cnresearchgate.net

Organocatalysis: Asymmetric organocatalysis stands out as a powerful tool for achieving enantioselective transformations. researchgate.net Designing chiral catalysts that can differentiate between the prochiral faces of the diketone or control the stereochemistry of additions to the alkyne will be a significant area of investigation. This approach is vital for synthesizing chiral molecules with specific biological activities. researchgate.net

Micellar Catalysis: Employing catalysts like p-dodecylbenzenesulfonic acid (DBSA) in water promotes reactions within micelles, offering an environmentally friendly alternative to traditional organic solvents and often enhancing reaction rates and selectivity. organic-chemistry.org

Computational Chemistry Driven Discovery and Optimization of Reactions

Computational chemistry and theoretical modeling are indispensable tools for accelerating research and development. In the context of this compound, computational methods can provide deep mechanistic insights, predict reaction outcomes, and guide the design of new experiments.

Future efforts will likely involve:

Density Functional Theory (DFT) Studies: To elucidate reaction mechanisms, rationalize observed selectivities, and predict the feasibility of new, undiscovered transformations. mdpi.com DFT can also be used to calculate spectroscopic properties, aiding in structural characterization. mdpi.com

Molecular Docking: For applications in medicinal chemistry, molecular docking can predict how derivatives of the title compound bind to biological targets like enzymes or receptors. This is crucial for the rational design of new therapeutic agents, as demonstrated in the development of multi-target antidiabetic compounds. researchgate.net

Catalyst Design: Computational screening of potential catalysts can identify promising candidates for synthesis and testing, saving significant time and resources. By modeling the transition states of catalytic cycles, researchers can optimize ligand and metal combinations for higher efficiency and selectivity.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-(Prop-2-yn-1-yl)pentane-2,4-dione?

- Methodological Answer : A common approach involves alkylation of pentane-2,4-dione (acetylacetone) with propargyl bromide under basic conditions. For example, nucleophilic substitution using potassium carbonate in anhydrous acetone can yield the propargyl-substituted derivative. Alternative routes may employ transition metal-catalyzed coupling reactions, as demonstrated in C-arylation protocols using CuO nanoparticles (e.g., 80% yield for aryl iodide substrates) . Acidic decarbonylation of derivatives like 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione can also generate intermediates for further functionalization .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Although specific toxicological data for this compound are limited, precautions should mirror those for pentane-2,4-dione:

- Storage : Tightly sealed containers in cool, ventilated areas away from oxidizing agents (e.g., peroxides, halogens) and plastics .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of vapors (use fume hoods) .

- First Aid : Immediate washing with water for skin/eye contact; seek medical attention for ingestion .

Q. How can spectroscopic techniques characterize this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : The diketone moiety shows characteristic singlet peaks for methyl groups (~2.0–2.1 ppm for CH₃; ~190–200 ppm for carbonyl carbons). Propargyl protons appear as a triplet near 2.5–3.0 ppm .

- IR : Strong C=O stretches at ~1600–1700 cm⁻¹ and alkyne C≡C stretches at ~2100–2260 cm⁻¹ .

- XRD : Crystal structures of analogs (e.g., 3-phenylpentane-2,4-dione) confirm bond lengths and angles, aiding in stereochemical analysis .

Advanced Research Questions

Q. How can this compound serve as a ligand in transition metal complexes?

- Methodological Answer : The diketone moiety acts as a bidentate ligand via keto-enol tautomerism, coordinating to metals like Mo(VI) or Cu(II). For example, Schiff base derivatives of pentane-2,4-dione form stable molybdenum complexes with potential catalytic or biological activity . The propargyl group enables further functionalization (e.g., click chemistry with azides) to create hybrid ligands for tailored coordination polymers .

Q. What catalytic systems are effective for C-arylation reactions involving this compound?

- Methodological Answer : CuO nanoparticles under ligand-free conditions efficiently catalyze C-arylation. For iodobenzene, yields reach 80% in 8 hours at 80–100°C. Optimization includes:

- Substrate Scope : Electron-withdrawing groups (e.g., nitro) enhance reactivity .

- Workup : Column chromatography (silica gel, hexane/EtOAc) isolates products.

- Mechanistic Insight : A radical or oxidative addition pathway is proposed, with CuO facilitating aryl halide activation .

Q. How does this compound interact with cytochrome P450 isoforms in metabolic studies?

- Methodological Answer : Docking studies with CYP3A4 and related isoforms (e.g., CYP2D6) can predict metabolic pathways. Recombinant enzyme assays using LC-MS/MS monitor metabolites. For example, pentane-2,4-dione derivatives show specific activities (3.2 U/mg) with ancestral carbonyl reductases, suggesting potential for enzyme inhibition or substrate profiling .

Q. What strategies mitigate side reactions during functionalization of the propargyl group?

- Methodological Answer :

- Temperature Control : Lower temperatures (<0°C) reduce alkyne polymerization.

- Protecting Groups : Trimethylsilyl (TMS) protection of the alkyne prevents unwanted cyclization .

- Catalyst Selection : Palladium or copper catalysts with chelating ligands (e.g., PPh₃) enhance regioselectivity in Sonogashira couplings .

Q. How can crystallographic challenges be addressed for derivatives of this compound?

- Methodological Answer :

- Solvent Choice : Use low-polarity solvents (e.g., hexane/EtOAc) to promote slow crystallization.

- Hygroscopicity Mitigation : Store crystals under inert gas (N₂/Ar) and seal with paraffin film.

- Data Collection : High-resolution XRD (e.g., Mo-Kα radiation) resolves disorder in propargyl or aryl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.